molecular formula C19H17N3O2S B2538552 11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1206999-15-6

11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2538552
CAS No.: 1206999-15-6
M. Wt: 351.42
InChI Key: WWUXQVJRZMPKAH-UHFFFAOYSA-N
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Description

11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds with similar structures to "3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" often focuses on their synthesis and chemical reactivity. For instance, studies have detailed the synthesis of azidinium salts and their conversion into nucleophilic carbenes, which can react with various electrophilic compounds, showcasing the reactivity of similar heterocyclic compounds (Balli, H., Grüner, H., Maul, R., & Schepp, Horst, 1981). Another study presented the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from azido-thiadiazoles, indicating the versatility of these compounds in synthesizing diverse heterocyclic systems (Pokhodylo, N. T., Shyyka, O., Savka, R. D., & Obushak, M., 2018).

Potential Therapeutic Applications

Some derivatives of similar structural compounds have been explored for their potential therapeutic applications. For example, naphthyridine derivatives, which share a heterocyclic framework with the compound , have shown significant anticancer activity in preclinical studies. A specific study on a novel naphthyridine compound demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the potential for developing new anticancer therapies (Kong, Q., Lv, Jianxin, Yan, Shengjiao, Chang, Kwen-Jen, & Wang, Guanlin, 2018).

Chemical and Biological Properties

The chemical and biological properties of imidazole and its analogs, closely related to the compound of interest, have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Their synthesis and applications in medicinal chemistry have been the subject of significant research, providing a foundation for the exploration of new drugs and therapeutic agents (Siwach, Ankit, & Verma, P., 2021).

Mechanism of Action

The compound’s interaction with its targets could result in changes to the biochemical pathways within the cell, leading to downstream effects. For example, inhibition of the COX-2 enzyme could reduce the production of prostaglandins, which are involved in inflammation .

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. These properties could be influenced by factors such as the compound’s size, polarity, and stability .

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammation at the cellular level .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the medicinal relevance of benzo[d]thiazoles, it could be interesting to explore its potential therapeutic uses .

Properties

IUPAC Name

11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17-7-3-5-15-13-8-12(10-22(15)17)9-21(11-13)19(24)18-20-14-4-1-2-6-16(14)25-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUXQVJRZMPKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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